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MK-1496

Cat. No.: B1574373
Attention: For research use only. Not for human or veterinary use.
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Description

MK-1496 is a synthetic small molecule with the chemical formula C 14 H 24 N 2 O . It has been investigated in clinical studies for the treatment of advanced solid tumors and neoplasms . A completed Phase I study (NCT00880568) evaluated this compound in patients with histologically-confirmed metastatic or locally advanced solid tumors that had failed standard therapy . This indicates its research value primarily lies in the field of oncology, particularly for studying therapeutic options for malignant conditions. The specific mechanism of action, molecular targets, and detailed pharmacokinetic properties of this compound are not fully disclosed in the available literature. As an investigational compound, it serves as a crucial tool for researchers exploring novel pathways in cancer biology and therapy development. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

Unknown

Appearance

Solid powder

Synonyms

MK-1496;  MK1496;  MK 1496.; NONE

Origin of Product

United States

Molecular Target Identification and Validation of Mk 1496

Identification of Polo-like Kinase 1 (PLK1) as a Primary Target

MK-1496 is recognized as an orally bioavailable inhibitor of Polo-like Kinase 1 (PLK1). medkoo.com PLK1, a serine/threonine protein kinase, plays indispensable roles in regulating various stages of the cell cycle, particularly during mitosis and cytokinesis, by controlling mitotic spindle function. drugbank.comeurofinsdiscovery.com Its critical involvement in cell proliferation and its frequent overexpression across numerous human tumor types underscore its significance as an attractive target for anticancer drug development. eurofinsdiscovery.comnih.govnih.gov The inhibition of PLK1 by this compound leads to a selective G2/M phase arrest in tumor cells, subsequently inducing apoptosis. medkoo.com This differential effect, where PLK1 inhibition severely impacts cancer cell viability while causing only a reduced rate of cell division in normal or primary cells, highlights PLK1 as a promising target for selective anticancer strategies. nih.gov

Characterization of this compound's Specificity and Selectivity Profile

Understanding the specificity and selectivity of a compound like this compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This involves detailed analysis of its binding mechanism and its activity against a broad panel of kinases.

ATP-Competitive Binding Analysis

This compound functions as an ATP-competitive inhibitor of PLK1. nih.gov This mechanism of action implies that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic domain of the PLK1 enzyme. nih.govnih.gov The ATP-binding site within the kinase domain presents a deep cavity, making it a common target for small-molecule inhibitors. nih.gov By binding to this site, this compound effectively prevents ATP from accessing the active site, thereby inhibiting PLK1's phosphorylation activity.

Off-Target Kinase Profiling

While this compound primarily targets PLK1, the highly conserved nature of kinase binding sites across the kinome can pose challenges in achieving absolute specificity, potentially leading to off-target interactions. nih.govacs.org Comprehensive off-target kinase profiling is typically performed to assess the breadth of a compound's inhibitory activity against a diverse panel of kinases. This profiling helps to identify any unintended interactions that could contribute to broader cellular effects. Specific quantitative data detailing the off-target kinase profile of this compound were not available within the provided search results.

Functional Validation of PLK1 Modulation

Functional validation assays are crucial for confirming that a compound's biochemical interaction with its target translates into a measurable biological effect within cellular contexts.

In Vitro Biochemical Kinase Assays

In vitro biochemical kinase assays are fundamental tools for validating the inhibitory activity of compounds like this compound against PLK1. These assays typically involve incubating the recombinant kinase (PLK1) with a specific substrate and ATP in the presence or absence of the inhibitor. eurofinsdiscovery.combpsbioscience.com The enzymatic activity of PLK1, which involves the transfer of a phosphate (B84403) group from ATP to the substrate, is then measured. Common detection methods include radiometric assays, which quantify the incorporation of radioactive phosphate (e.g., from [gamma-33P]-ATP) into the substrate, or luminescence-based assays (e.g., Kinase-Glo® MAX or ADP-Glo™ reagents) that measure the consumption of ATP or production of ADP. eurofinsdiscovery.combpsbioscience.com For PLK1, casein is a frequently used substrate in such enzymatic assays. eurofinsdiscovery.com In luminescence assays, higher kinase activity results in lower luminescence due to greater ATP depletion, while lower activity (due to inhibition) leads to higher luminescence. bpsbioscience.com These assays provide quantitative data on the potency of inhibition, often expressed as IC50 values. While the methodology for such assays is well-established for PLK1 inhibitors, specific IC50 values for this compound from these assays were not detailed in the provided information.

Proteomics-Based Target Engagement Assays

Proteomics-based target engagement assays offer a powerful approach to validate drug-target interactions directly within living cells or cell lysates, providing insights into both on-target and potential off-target binding. researchgate.netelifesciences.orgthno.org Techniques such as the Cellular Thermal Shift Assay (CETSA) are employed, which are based on the principle that when a small molecule binds to its protein target, it can alter the protein's thermal stability. thno.org By heating intact cells or lysates to a range of temperatures in the presence or absence of the drug, and then analyzing the soluble fraction of proteins, changes in protein thermal stability can indicate drug engagement. thno.org This approach allows for the large-scale characterization of drug mechanisms of action across the proteome. elifesciences.org While these methods are broadly applied for PLK1 inhibitors, specific proteomics-based target engagement data for this compound were not provided in the search results.

Compound Names and PubChem CIDs

Preclinical Pharmacological Characterization of Mk 1496

In Vitro Pharmacodynamic Assessment

In vitro pharmacodynamic assessment provides insights into the molecular and cellular effects of a compound. This involves studying the drug's interaction with its intended target and the resulting biological responses in controlled laboratory settings.

Target Engagement Studies in Cellular Contexts

Target engagement studies in cellular contexts aim to confirm that a compound binds to and modulates its intended target within living cells. This is crucial for establishing the relevance of in vitro biochemical findings to a more physiological environment. pelagobio.compelagobio.com For PLK1 inhibitors like MK-1496, cellular target engagement is evidenced by their functional impact on cell cycle progression. The mechanism of action of this compound, which involves inducing G2/M arrest and apoptosis in tumor cells, directly reflects its engagement with PLK1 within these cellular systems. nih.gov Furthermore, the observation that neutropenia caused by this compound is considered a "mechanism-based effect of PLK1 inhibition" implies direct cellular target engagement that leads to this biological outcome. aprea.com Techniques such as thermal shift assays can be utilized to assess compound-target interactions and identify direct target engagement in cellular lysates and intact cells. elifesciences.org

Receptor Occupancy Analysis

Receptor occupancy (RO) analysis quantifies the proportion of target receptors that are bound by a therapeutic agent on the cell surface. pelagobio.comnih.gov These assays are vital pharmacodynamic measures used in preclinical and clinical drug development to inform dose selection, monitor drug performance, and understand the drug's mechanism of action. nih.govmlm-labs.com Flow cytometry is a commonly employed platform for RO assays, allowing for the measurement of total receptors and occupied receptors within specific cell populations. pelagobio.commlm-labs.com While the general methodology for receptor occupancy analysis is well-established in preclinical studies, specific quantitative data detailing the receptor occupancy of this compound in preclinical models are not available in the provided information.

Enzyme Kinetic Characterization of PLK1 Inhibition

Enzyme kinetic characterization defines the nature and potency of a compound's inhibitory effect on its target enzyme. For this compound, a key aspect of its pharmacodynamic profile is its ability to inhibit Polo-like kinase 1 (PLK1). This compound is characterized as an ATP-competitive inhibitor of PLK1. nih.gov The inhibitory potency of this compound against PLK1 has been determined, demonstrating its effectiveness at low nanomolar concentrations. aprea.com

Table 1: Enzyme Kinetic Inhibition Data for this compound

CompoundTargetMode of ActionPLK1 IC50 (nM)
This compoundPLK1ATP-competitive3.0

Preclinical Pharmacokinetic Profiling

Preclinical pharmacokinetic (PK) profiling investigates how a drug is absorbed, distributed, metabolized, and eliminated (ADME) within non-human biological systems. fda.govcriver.combioivt.com This understanding is critical for predicting drug behavior in humans and for designing appropriate dosing strategies.

Absorption Studies in Non-Human Biological Systems

Absorption studies evaluate how a drug enters the systemic circulation from its site of administration. Key parameters include the rate and extent of absorption. This compound has been described as an orally bioavailable compound. researchgate.net Preclinical absorption studies typically involve administering the drug to non-human biological systems, such as animal models, and then measuring drug concentrations in plasma or other biological fluids over time. fda.govbioivt.com While the oral bioavailability of this compound is noted, specific quantitative data regarding its absorption rates, peak plasma concentrations (Cmax), time to peak concentration (Tmax), or absolute bioavailability in non-human biological systems are not detailed in the available information.

Distribution Analysis in Preclinical Models

Distribution analysis examines how a drug disperses throughout the body's tissues and fluids after absorption. This involves assessing the volume of distribution and the extent of tissue penetration. Preclinical distribution studies in animal models help to understand where the drug goes in the body and if it reaches its intended target site effectively. fda.govcriver.com Despite the general importance of distribution analysis in preclinical development, specific quantitative data, such as the volume of distribution or detailed tissue concentration profiles for this compound in preclinical models, are not available in the provided sources. drugbank.com

Metabolism Pathway Elucidation in Animal Models

Elucidation of metabolism pathways in animal models is a fundamental component of preclinical drug development. The primary objective is to identify how a drug is processed within the body, including the formation of metabolites, and to understand the enzymes and pathways involved in these biotransformations europa.euadmescope.com. This information is crucial for assessing potential safety risks posed by metabolites and for predicting human metabolic profiles acs.org.

Typical methodologies for metabolism pathway elucidation involve administering the drug, often radiolabeled (e.g., with 14C or 3H), to animal models. Plasma and excreta samples are collected, and analytical techniques like liquid chromatography-mass spectrometry (LC/MS) are employed to detect, identify, and quantify metabolites admescope.comacs.orgroyalsocietypublishing.orgresearchgate.net. In vitro systems such as liver microsomes, S9 fractions, and hepatocyte cultures are also used to complement in vivo studies and provide a comprehensive understanding of drug metabolism admescope.comnih.gov.

Excretion Pathways in Preclinical Species

In preclinical studies, animals are often housed in specialized metabolic cages to facilitate the complete collection of urine and feces, alongside plasma sampling admescope.com. This allows for a mass balance assessment, determining the percentage of the administered dose recovered in various excreta admescope.com.

For this compound, specific detailed data on its excretion pathways in preclinical species are not publicly disclosed in the available scientific literature. DrugBank lists "Route of elimination: Not Available" for this compound drugbank.com. Consequently, specific data tables detailing the proportion of this compound or its related materials excreted via urine, feces, or other routes in animal models cannot be provided.

Mechanistic Studies of Mk 1496 at the Cellular and Subcellular Levels

Modulation of Cell Cycle Progression

The inhibition of PLK1 by MK-1496 leads to distinct alterations in cell cycle progression in both malignant and non-malignant cell types.

This compound selectively induces G2/M arrest in a variety of tumor cells medkoo.com. This arrest is a direct consequence of PLK1 inhibition, as PLK1 plays a central role in the G2/M transition of the mitotic cell cycle by phosphorylating key regulatory proteins. These proteins include Cyclin-B1 (CCNB1), CDC25C, Forkhead box protein M1 (FOXM1), Centrosomal protein U (CENPU), Protein kinase, membrane associated tyrosine/threonine 1 (PKMYT1/MYT1), Protein phosphatase 1 regulatory subunit 12A (PPP1R12A/MYPT1), and Wee1-like protein kinase (WEE1) drugbank.com. By inhibiting PLK1, this compound disrupts this regulatory circuit, preventing the proper activation of CDK1 by inhibiting CDC25C and allowing the negative regulators WEE1 and PKMYT1/MYT1 to remain active drugbank.com. This ultimately leads to the accumulation of cells in the G2 and M phases. Following G2/M arrest, this compound has been shown to induce apoptosis in these tumor cells medkoo.com.

Table 1: Effect of this compound on Cell Cycle Progression in Preclinical Cell Lines

Cell TypeEffect on Cell Cycle ProgressionConsequenceReference
Tumor Cell LinesInduction of G2/M arrestFollowed by apoptosis medkoo.com

In contrast to its effects on malignant cells, this compound causes a reversible cell arrest at the G1 and G2 stages in normal, non-malignant cells, notably without inducing apoptosis medkoo.comevitachem.com. This differential effect suggests a therapeutic window, where tumor cells are driven to apoptosis while normal cells experience a temporary, non-lethal cell cycle delay.

Table 2: Differential Cell Cycle Effects of this compound

Cell TypeCell Cycle Arrest PhaseApoptosis InductionReversibilityReference
Malignant CellsG2/MYesNot applicable medkoo.com
Non-Malignant CellsG1 and G2NoReversible medkoo.comevitachem.com

Impact on Mitotic Processes

PLK1, the target of this compound, is a critical kinase that orchestrates multiple events during mitosis, ensuring faithful chromosome segregation. Inhibition of PLK1 by this compound consequently impacts these crucial mitotic processes.

PLK1 plays a vital role in regulating mitotic spindle function medkoo.com. It is involved in the regulation of centrosome maturation and spindle assembly drugbank.comidrblab.net. Specifically, PLK1 phosphorylates NEDD1, which is essential for the subsequent targeting of the gamma-tubulin ring complex (gTuRC) to the centrosome, a critical step for spindle formation drugbank.comidrblab.net. Furthermore, PLK1-mediated phosphorylation of NINL, a component of the centrosome, leads to its dissociation from other centrosomal proteins drugbank.comidrblab.net. By inhibiting PLK1, this compound disrupts these phosphorylation events, thereby interfering with the proper assembly and function of the mitotic spindle. Disruption of microtubule dynamics in the mitotic spindle can lead to mitotic chromosomal instability oncotarget.com.

The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that ensures accurate chromosome segregation by monitoring the attachment of kinetochores to microtubules during prometaphase and metaphase embopress.orgejmo.org. PLK1 is intimately involved in kinetochore functions and the regulation of the SAC drugbank.com. High levels of PLK1 are observed on non-attached kinetochores, suggesting its role in kinetochore attachment and SAC regulation drugbank.com. PLK1 is also required for the kinetochore localization of BUB1B (BUBR1), a key component of the SAC drugbank.com. Inhibition of PLK1 by this compound can therefore compromise the integrity of the SAC, potentially leading to premature mitotic exit or errors in chromosome segregation.

Accurate chromosome segregation is paramount for maintaining genomic stability, and errors in this process can lead to aneuploidy embopress.orgcore.ac.uknih.govmdpi.com. PLK1 contributes to the fidelity of chromosome segregation by regulating the dissociation of cohesin from chromosomes through the phosphorylation of cohesin subunits, such as STAG2/SA2 drugbank.com. Cohesin is responsible for holding sister chromatids together until anaphase. By inhibiting PLK1, this compound can interfere with this precise regulation, potentially leading to premature sister chromatid separation or mis-segregation of chromosomes, thereby impacting chromosome segregation fidelity and potentially inducing aneuploidy in dividing cells.

Preclinical Efficacy Studies of Mk 1496 in Disease Models

In Vitro Efficacy Assessment

In vitro studies provide foundational insights into a compound's direct effects on cancer cells, including its ability to inhibit proliferation and induce cell death.

MK-1496 is known to induce selective G2/M cell cycle arrest followed by apoptosis across a variety of tumor cells. nih.gov While the compound has been noted as a Plk1 inhibitor that has progressed to Phase I clinical trials for advanced solid tumors, specific detailed preclinical in vitro efficacy data, such as IC50 values for particular breast cancer or non-small cell lung cancer cell lines, are not extensively reported in the publicly available literature. dovepress.com Research efforts in breast cancer have involved characterizing phenotypes using protein-protein interaction modules and analyzing transcriptomic profiles in various breast cancer cell lines, which can inform drug development strategies. nih.gov However, direct efficacy data for this compound in these specific cell line panels is not detailed.

The analysis of transcriptomic profiles and disease modules is a critical approach in understanding the molecular underpinnings of cancer and identifying potential therapeutic targets. In breast cancer, for instance, studies have explored The Cancer Genome Atlas (TCGA)-BRCA data set, applying network-based algorithms to identify molecular interconnections associated with disease modules. nih.gov Transcriptomic profiles of patients have been stratified based on clinical and genetic classifications, leading to the identification of switch genes and common disease modules. nih.gov While this methodology is vital for characterizing cancer phenotypes and guiding drug discovery, specific research detailing the direct impact of this compound treatment on the transcriptomic profiles or disease modules of cancer cells is not widely reported in the available sources.

Functional characterization of switch genes and hub proteins helps pinpoint critical regulatory nodes in disease networks that could serve as drug targets. In the context of breast cancer, protein-protein interaction modules have been constructed based on "hub genes," also referred to as switch genes. nih.gov These studies identified hundreds of switch genes from different classifications (e.g., immunohistochemistry and PAM50) and subsequently characterized their functions to identify interconnected pathways of disease genes. nih.gov For example, four hub proteins—AURKA, CDC45, ESPL1, and RAD54L—were found to be overexpressed across all breast cancer subtypes, and the inhibition of AURKA was observed to affect all breast cancer subtypes similarly. nih.gov While these findings highlight important targets for cancer therapy, available information does not explicitly detail studies where this compound was directly utilized for the functional characterization of these specific switch genes or hub proteins. The focus of the available information is on this compound's role as a Plk1 inhibitor, which is a known hub in cell cycle regulation.

In Vivo Efficacy Assessment in Non-Human Animal Models

In vivo studies, particularly using xenograft models, are crucial for evaluating the antitumor activity of compounds within a living system.

Xenograft models, typically involving the subcutaneous implantation of human cancer cell lines into immunodeficient mice, are standard for preclinical efficacy testing of anticancer agents. These models allow for the investigation of a compound's ability to inhibit tumor growth and its mechanisms of action in a more complex biological environment than in vitro systems. While this compound has advanced to clinical trials, detailed reports specifically outlining its in vivo efficacy in xenograft models of neoplastic disease, such as breast cancer or non-small cell lung cancer, are not extensively documented in the public domain. Information regarding the specific cancer cell lines used to establish xenografts for this compound studies or the outcomes in these models is limited.

Preclinical investigations into Plk1 inhibitors, including this compound, have demonstrated their capacity to suppress tumor cell growth and induce apoptosis nih.gov. Specifically, this compound has been shown to selectively inhibit Plk1, leading to a selective G2/M cell cycle arrest followed by apoptosis in a variety of tumor cells. Notably, in normal cells, this compound causes a reversible cell arrest at the G1 and G2 stages without inducing apoptosis unipa.it.

While general preclinical efficacy is noted for Plk1 inhibitors, detailed research findings specifically outlining extensive preclinical efficacy data for this compound across a broad range of disease models, including specific tumor types, response rates, or quantitative measures of tumor regression in animal models, are not extensively detailed in the readily available public domain.

Combination Therapy Studies in Preclinical Models (e.g., with Paclitaxel, Carboplatin)

The strategy of combining Plk1 inhibitors with other anticancer therapies is a recognized area of research to enhance therapeutic outcomes nih.gov. While specific detailed preclinical combination therapy studies involving this compound directly with Paclitaxel and Carboplatin are not extensively reported in the available information, the broader class of antimitotic agents, including other PLK1 inhibitors, has been investigated in such combinations. For instance, other antimitotic compounds and PLK1 inhibitors have been evaluated in combination with Paclitaxel and Carboplatin in preclinical models, demonstrating synergistic effects on tumor growth inhibition in human tumor xenografts windows.netnih.gov. This approach aims to leverage different mechanisms of action to overcome resistance and improve efficacy.

Investigation of Downstream Signaling Pathways

The inhibition of key mitotic regulators like Plk1 by compounds such as this compound is expected to impact various downstream signaling pathways involved in cell proliferation, survival, and DNA integrity. However, specific detailed research findings on the direct modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, the PI3K/Akt/mTOR signaling network, or cross-talk with DNA Damage Response (DDR) pathways specifically by this compound are not widely available in the public domain.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial cellular signaling cascade that regulates diverse physiological processes, including cell proliferation, differentiation, and survival nih.govnews-medical.net. It involves a three-kinase cascade (MAPKKK, MAPKK, and MAPK) that culminates in the activation of MAPKs through phosphorylation nih.govnews-medical.net. While dysregulation of the MAPK pathway is implicated in numerous diseases, including cancer, and is a promising therapeutic target nih.govnews-medical.net, specific detailed studies on how this compound directly modulates components or activity within the MAPK pathway are not explicitly detailed in the available information.

PI3K/Akt/mTOR Signaling Network Interactions

Cross-talk with DNA Damage Response (DDR) Pathways

The DNA Damage Response (DDR) is a complex network of signaling pathways crucial for maintaining genomic integrity by detecting and repairing DNA damage or initiating cell death for severely damaged cells frontiersin.orgcellsignal.comnih.gov. DDR pathways, including homologous recombination (HR), non-homologous end joining (NHEJ), mismatch repair (MMR), nucleotide excision repair (NER), and base excision repair (BER), are vital for preserving the genome cellsignal.com. While the DDR pathway's involvement in cancer biology has led to the development of targeted therapies, and cross-talk between DDR and other signaling pathways is known frontiersin.orgplos.org, specific detailed research on the cross-talk or direct influence of this compound on DDR pathways is not extensively documented in the available information.

Methodological Approaches in Mk 1496 Research

Advanced In Vitro Systems

Advanced in vitro systems are crucial for modeling biological processes and disease states outside a living organism, offering controlled environments to study drug effects. These systems provide insights into cellular responses, signaling pathways, and potential therapeutic targets.

Cell culture techniques, encompassing both two-dimensional (2D) and three-dimensional (3D) models, are fundamental in drug discovery and cancer research. Traditional 2D monolayer cultures are widely used due to their ease and cost-effectiveness, providing a platform for studying basic cell biology and initial drug screening. frontiersin.orgresearchgate.net However, 2D cultures often fail to accurately replicate the complex architecture and microenvironment found in living tissues, potentially leading to misleading results regarding drug responses. frontiersin.org

In contrast, 3D cell culture models aim to recreate natural cellular environments, allowing cells to grow and interact in three dimensions within an extracellular matrix. frontiersin.orgresearchgate.netnih.govacs.org These models, such as spheroids, organoids, and hydrogel-based systems, offer a more physiologically relevant representation of in vivo conditions, including cell-to-cell and cell-matrix interactions, and improved nutrient and oxygen diffusion. frontiersin.orgresearchgate.netnih.govnih.gov While 3D models are increasingly adopted to study complex diseases like cancer and neurodegenerative disorders, specific detailed research findings or the explicit application of these advanced 2D and 3D cell culture techniques solely for the characterization or study of MK-1496 were not extensively found in the retrieved literature. frontiersin.org However, it is generally understood that compounds in clinical development, such as PLK1 inhibitors like this compound, would undergo initial in vitro assessment using various tumor cell lines. nih.gov

Human induced pluripotent stem cells (iPSCs) have revolutionized disease modeling and drug screening by providing a patient-specific and ethically sound source of various cell types. rjpbr.comportlandpress.commdpi.comnih.gov iPSCs can be differentiated into a wide range of cell types, including neurons, astrocytes, and other components of complex tissues, allowing for the creation of "disease-in-a-dish" models that preserve the genetic background of patient donors. rjpbr.comportlandpress.commdpi.comnih.govmdpi.com This technology is particularly valuable for studying neurological disorders and for developing personalized medicine approaches. rjpbr.commdpi.com Despite the significant potential and widespread use of iPSC-derived models in drug discovery, specific applications or detailed research findings directly linking this compound to studies utilizing iPSC-derived models were not identified in the search results.

Primary cell and tissue-based assays involve the use of cells or tissues directly isolated from living organisms, offering a more direct representation of in vivo biology compared to immortalized cell lines. These assays are valuable for assessing compound effects in a more native cellular context, including complex cell-cell interactions and tissue-specific responses. For instance, primary cell cultures have been used to study the effects of compounds in pancreatic cancer. nih.gov While primary cells and tissues are routinely used in preclinical drug development, specific detailed research findings on the application of primary cell or tissue-based assays solely for the study of this compound were not explicitly found in the retrieved literature.

Organs-on-a-chip (OoC) systems, also known as microphysiological systems (MPS), are microdevices engineered to contain human cells and tissues, mimicking organ structures, functions, and responses to biological conditions or compounds. nih.govcore.ac.uknih.gov These systems integrate microfluidics and microfabrication technologies to recapitulate key microenvironmental characteristics of human organs, including physical forces, multicellular structures, and cell-cell interactions. nih.govcore.ac.uknih.govresearchgate.netnih.gov OoCs offer significant advantages for modeling multiple organs from individual donors and investigating tissue responses to therapeutics, potentially reducing the need for animal testing and accelerating drug discovery. nih.govcore.ac.uknih.govaltex.org Despite their growing prominence and diverse applications in drug development for various organs like lung, heart, liver, and kidney, no specific detailed research findings or applications of organs-on-a-chip systems directly involving the study of this compound were identified in the search results. core.ac.uknih.gov

Preclinical Animal Model Selection and Application

Preclinical animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of drug candidates before human clinical trials ahajournals.orgnih.gov. The selection of an appropriate animal model is crucial to accurately reflect the human disease context researchgate.net.

Rodent Models (e.g., Mice, Rats)

Rodent models, particularly mice and rats, are the most commonly used animal models in preclinical research due to their genetic tractability, relatively low cost, and ease of handling nih.govaprea.com. In cancer research, they are utilized to study tumor growth inhibition, metastasis, and the compound's effects on the tumor microenvironment. For this compound, rodent models would be used to:

Assess the compound's ability to inhibit tumor growth in subcutaneous or orthotopic models.

Study its pharmacodynamic effects on PLK1 activity and downstream pathways in tumor tissues.

Genetically Engineered Animal Models

Genetically Engineered Animal Models (GEMMs), predominantly mice, are designed to carry specific genetic alterations that mimic human diseases, including various cancers nih.govembopress.orgcrownbio.comphysiology.orgnih.gov. These models develop autochthonous tumors within a physiologically relevant and immunocompetent microenvironment, offering a more accurate representation of human disease progression compared to transplanted tumor models nih.govphysiology.orgnih.gov. For a PLK1 inhibitor like this compound, GEMMs would be valuable for:

Studying the compound's efficacy in tumors that spontaneously arise due to specific oncogenic drivers or tumor suppressor gene deletions relevant to PLK1's role in cancer.

Investigating the long-term effects of treatment and potential for resistance development in a more natural tumor setting.

Assessing the compound's interaction with the host immune system, as GEMMs possess an intact immune system physiology.org.

Computational and Systems Biology Approaches

Computational and systems biology approaches leverage advanced algorithms, mathematical models, and large datasets to simulate, analyze, and predict the behavior of biological systems and the interactions of chemical compounds within them. These methods are crucial for understanding complex biological processes, identifying potential drug targets, and optimizing drug candidates.

In Silico Modeling and Predictive Simulations

In silico modeling refers to computational simulations performed to predict the properties, behavior, and interactions of molecules or biological systems. In the context of drug discovery, this often involves molecular dynamics simulations, docking studies, and pharmacokinetics/pharmacodynamics (PK/PD) modeling. nih.govupf.edu These models can predict a compound's binding affinity to target proteins, its absorption, distribution, metabolism, and excretion (ADME) properties, and its potential efficacy. nih.govupf.edunih.gov Such simulations can significantly reduce the need for extensive experimental testing, accelerating the drug development process and enabling the design of greener analytical and preparative chromatographic methods. rsc.org

For a compound like this compound, in silico modeling would typically be employed to:

Predict Target Interactions: Simulate how this compound might bind to specific protein targets, identifying potential mechanisms of action or off-target effects. This involves analyzing the compound's structure and its fit within the binding pockets of various proteins. nih.govupf.edu

Assess ADME Properties: Forecast the compound's behavior within a biological system, including its solubility, permeability, metabolic stability, and potential for drug-drug interactions. nih.gov

Optimize Chemical Structure: Guide the modification of this compound's chemical structure to improve its potency, selectivity, or pharmacokinetic profile, based on computational predictions.

Despite the general utility of these methods in pharmaceutical research, specific published in silico modeling and predictive simulation data pertaining directly to this compound were not identified in the available literature.

Network-Based Algorithm Applications (e.g., SWItch Miner)

Network-based algorithms analyze complex biological networks, such as protein-protein interaction networks, gene regulatory networks, or metabolic pathways, to identify key nodes or "switch genes" that play critical roles in disease progression or cellular function. patsnap.commdpi.com These algorithms, part of the emerging field of Network Medicine, aim to unravel the highly interconnected nature of biological processes. patsnap.commdpi.com

One such algorithm is SWItch Miner, which has been applied to datasets like The Cancer Genome Atlas (TCGA) to identify "switch genes" in complex diseases such as breast cancer. patsnap.commdpi.com These "switch genes" represent hub proteins that are crucial for maintaining disease modules and can be common across different disease subtypes. For instance, in breast cancer, SWItch Miner identified hub proteins like AURKA, CDC45, ESPL1, and RAD54L as over-expressed in various tumor subtypes. patsnap.commdpi.com

While network-based algorithms are powerful tools for dissecting disease heterogeneity and identifying potential therapeutic targets, specific applications of algorithms like SWItch Miner to elucidate the mechanisms or identify targets related to this compound were not found in the reviewed literature. Such approaches could theoretically be used to understand the broader biological impact of this compound or to identify pathways modulated by its activity, particularly given its investigation in solid tumors.

Genome-Wide CRISPR Screens for Metabolic Regulators

Genome-wide CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screens are high-throughput genetic screening strategies used to systematically identify genes that regulate specific biological processes, including metabolic pathways. nih.govnih.govosti.gov By introducing a library of guide RNAs (sgRNAs) that target nearly every gene in the genome, researchers can knock out or modulate gene expression and observe the resulting phenotypic changes. nih.govosti.gov

These screens are particularly valuable for:

Identifying Novel Metabolic Regulators: Pinpointing genes whose perturbation affects metabolic pathways or cellular metabolism. For example, CRISPR-Cas9 screens have been used to identify genes that regulate mTORC1 activity, a central growth control pathway influenced by nutrients and growth factors. nih.gov

Elucidating Complex Signaling Pathways: Uncovering the full complement of proteins involved in a signaling cascade, such as those linking mitochondrial function to metabolic regulation. nih.gov

Metabolic Engineering: Applying CRISPR-based tools for single and multiplex pathway modifications and transcriptional regulations to optimize the production of desired compounds or to understand metabolic diseases. osti.gov

Although genome-wide CRISPR screens are a robust method for uncovering metabolic regulators and have broad applications in understanding cellular metabolism and disease, no specific research findings detailing the use of genome-wide CRISPR screens to investigate the metabolic impact or regulatory mechanisms of this compound were identified.

Translational Research Concepts and Future Directions

Identification of Preclinical Biomarkers for PLK1 Inhibition Response

There is no specific information available in the reviewed sources regarding the discovery or validation of genomic, proteomic, or other predictive biomarkers for response to MK-1496. Research on other PLK1 inhibitors suggests that the status of genes like TP53 and KRAS could serve as potential biomarkers for this class of drugs, but no studies have been found that investigate this in the context of this compound. nih.govaacrjournals.org

Genomic and Proteomic Biomarker Discovery

No publications were identified that detail efforts to discover genomic or proteomic biomarkers specifically for this compound.

Predictive Biomarker Validation in Preclinical Models

There is no available data from preclinical models validating any predictive biomarkers for this compound.

Strategies for Overcoming Preclinical Resistance Mechanisms

The mechanisms of potential resistance to this compound have not been described in the available literature. Therefore, specific strategies to overcome such resistance have not been published.

Rational Design of Combination Therapies

While combination therapies are a common strategy to overcome resistance to targeted agents, no preclinical studies detailing the rational design of combination therapies involving this compound have been found.

Exploration of Synthetic Lethality Approaches

The concept of synthetic lethality is a promising avenue in cancer therapy. However, there is no published research exploring synthetic lethal partners with PLK1 inhibition by this compound.

Advancements in Preclinical-to-Clinical Translation Methodologies

No literature is available that discusses specific methodologies used for the preclinical-to-clinical translation of this compound.

Improving In Vitro-In Vivo Extrapolation (IVIVE)

In Vitro-In Vivo Extrapolation (IVIVE) is a methodology used to predict the in vivo properties of a drug from in vitro data. For this compound, IVIVE would be critical for translating its observed effects on cancer cell lines into predictions of clinical efficacy and toxicology.

The primary goal of IVIVE for this compound would be to establish a quantitative link between its in vitro potency (e.g., IC50 for Plk1 inhibition and cell proliferation) and its in vivo pharmacokinetic/pharmacodynamic (PK/PD) relationship. A key clinical finding for this compound was that the dose-limiting toxicity was reversible hematotoxicity, specifically neutropenia, which was considered a mechanism-based effect of Plk1 inhibition. ascopubs.orgnih.gov IVIVE models could be developed to:

Predict the human plasma concentrations required to achieve therapeutic levels of Plk1 inhibition in tumors.

Correlate in vitro cytotoxicity data from bone marrow progenitor cells with the observed neutropenia in patients.

Use preclinical data to forecast the human maximum tolerated dose (MTD), potentially refining the design of first-in-human studies. nih.gov

By integrating in vitro data with physiologically based pharmacokinetic (PBPK) models, researchers could simulate drug distribution and target engagement in different tissues, improving the accuracy of predictions for both on-target efficacy and off-target toxicities.

Quantitative Systems Pharmacology (QSP) Modeling

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates preclinical mechanistic data with physiological models to investigate and predict drug responses. A QSP model for this compound would extend beyond simple PK/PD correlations to create a multi-scale simulation of the drug's effect on the biological system.

Given that this compound targets a master regulator of mitosis, a QSP model could simulate its impact on the entire cell cycle network. cancer.govascopubs.org Such a model would incorporate the kinetics of Plk1 expression, its interaction with substrates like cyclin B, and the subsequent effects on mitotic spindle formation and the spindle assembly checkpoint. The benefits of this approach include:

Mechanism Understanding: Deconvoluting the complex downstream effects of Plk1 inhibition to understand why some tumor types might be more sensitive than others.

Biomarker Identification: Simulating the system to identify potential biomarkers of response or resistance to this compound.

Optimizing Dosing Schedules: Predicting how different dosing regimens (e.g., intermittent vs. continuous) might affect the balance between anti-tumor activity and mechanism-based toxicities like neutropenia.

The table below illustrates a conceptual framework for a QSP model for this compound.

Model ComponentDescriptionInput Data SourcePredicted Output
PK Module Describes the absorption, distribution, metabolism, and excretion of this compound.Preclinical and Phase I PK data. ascopubs.orgDrug concentration in plasma and tumor tissue over time.
Cell Cycle Module A network of differential equations representing the phases of the cell cycle and key regulatory proteins (e.g., Plk1, CDKs, cyclins).In vitro cell biology experiments.Percentage of cells in G2/M arrest; rate of apoptosis.
Tumor Growth Module Models the growth of the tumor as a function of cell proliferation and cell death rates.Preclinical xenograft studies.Change in tumor volume in response to treatment.
Toxicity Module Simulates the effect of this compound on hematopoietic stem cell proliferation.In vitro colony-forming assays; preclinical toxicology data.Prediction of neutrophil count decline and recovery.

Unexplored Research Avenues for this compound

Beyond its initial development in oncology, the specific mechanism of this compound opens several intriguing avenues for further research.

Investigation in Novel Preclinical Disease Models Beyond Oncology

The function of Plk1 is fundamental to cell division in all eukaryotic cells, not just cancerous ones. Therefore, inhibiting Plk1 could have therapeutic potential in non-oncological diseases characterized by pathological cell proliferation. This represents a significant unexplored area for a compound like this compound. Potential areas for investigation could include:

Fibrotic Diseases: Investigating its effect on the proliferation of myofibroblasts in models of pulmonary or liver fibrosis.

Inflammatory Conditions: Exploring its use in models of rheumatoid arthritis to inhibit the proliferation of synovial fibroblasts.

Neurodegenerative Disorders: Certain neurodegenerative conditions involve aberrant cell cycle re-entry in neurons; the effect of a Plk1 inhibitor in these models could be an area of novel research.

The following table outlines potential non-oncology models for future this compound research.

Disease AreaPreclinical ModelRationale for Investigation
Idiopathic Pulmonary Fibrosis Bleomycin-induced lung fibrosis model (mouse/rat)To assess if this compound can inhibit the proliferation of lung fibroblasts and reduce collagen deposition.
Rheumatoid Arthritis Collagen-induced arthritis model (mouse)To determine if this compound can reduce synovial hyperplasia and joint inflammation by targeting fibroblast-like synoviocytes.
Psoriasis Imiquimod-induced psoriasis model (mouse)To investigate the potential of this compound to control the hyperproliferation of keratinocytes.

Deeper Elucidation of Metabolic Reprogramming Effects

Emerging research has linked cell cycle regulators, including Plk1, to the control of cellular metabolism. Cancer cells undergo significant metabolic reprogramming to fuel their rapid growth, and Plk1 is known to influence key metabolic pathways. A deeper investigation into how this compound affects cancer cell metabolism could reveal new therapeutic strategies. Research questions could include:

Does inhibition of Plk1 by this compound reverse the Warburg effect or alter mitochondrial respiration in cancer cells?

Can this compound-induced metabolic stress be exploited by combining it with inhibitors of other metabolic pathways (e.g., glycolysis or glutaminolysis)?

How do the metabolic profiles of this compound-sensitive vs. resistant cells differ?

Exploration of Structural Modifications for Enhanced Preclinical Efficacy

While this compound is a potent Plk1 inhibitor, medicinal chemistry efforts could explore structural modifications to enhance its drug-like properties. The goal would be to improve its therapeutic index—maximizing its effect on tumors while minimizing toxicity. A focused effort on structure-activity relationships (SAR) could aim to:

Improve Selectivity: Design analogs with even greater selectivity for Plk1 over other kinases to potentially reduce off-target effects.

Modulate Physicochemical Properties: Alter the structure to optimize absorption, distribution, and metabolism, potentially allowing for lower, less toxic doses.

Overcome Resistance: Develop second-generation compounds that are active against potential Plk1 mutations or bypass efflux pump-mediated resistance.

Role of this compound in Understanding Fundamental Mitotic Biology

As a highly potent and selective small molecule inhibitor, this compound is an invaluable chemical probe for dissecting the fundamental roles of Plk1 in mitosis. Plk1 is a master regulator with diverse functions throughout the mitotic process. ascopubs.org Using this compound, researchers can precisely inhibit Plk1 at specific time points to study the consequences, providing a much finer temporal control than genetic methods like RNA interference.

Specifically, this compound can be used to:

Clarify Plk1's role in mitotic entry: By arresting cells prior to mitosis, it confirms the essential function of Plk1 in the G2/M transition.

Dissect functions in spindle assembly: Treating cells with this compound allows for detailed observation of defects in centrosome maturation and the formation of the bipolar spindle.

Investigate chromosome segregation: The compound can be used to study how Plk1 activity is required for the proper attachment of microtubules to kinetochores and the satisfaction of the spindle assembly checkpoint.

Examine cytokinesis: By washing out the inhibitor after cells have passed through anaphase, researchers could study the specific requirement of Plk1 during the final stages of cell division.

The ability of this compound to induce a specific G2/M arrest provides a clear and direct demonstration of Plk1's critical, non-redundant role in mitotic progression, making it a powerful tool for cell biologists. cancer.gov

Contributions to Spindle Assembly Checkpoint Understanding

The study of this compound, a potent and selective inhibitor of Polo-like kinase 1 (Plk1), has indirectly enhanced our comprehension of the Spindle Assembly Checkpoint (SAC). The SAC is a critical mitotic surveillance mechanism that ensures the fidelity of chromosome segregation. Plk1 is a serine/threonine kinase that plays a pivotal role in various mitotic events, including the maturation of centrosomes and the assembly of the mitotic spindle. cancer.gov

By inhibiting Plk1, this compound disrupts these essential processes, leading to a cellular state that activates the SAC. The observed G2/M arrest in tumor cells treated with this compound is a direct consequence of the cell's inability to form a proper mitotic spindle, a condition meticulously monitored by the SAC. cancer.gov This highlights the checkpoint's sensitivity to Plk1-mediated functions and reinforces the kinase's upstream role in satisfying the checkpoint's requirements for anaphase onset.

Furthermore, the induction of apoptosis following prolonged G2/M arrest in cancer cells treated with this compound underscores the significance of the SAC in determining cell fate. cancer.gov When the defects triggering the checkpoint are not resolved due to sustained Plk1 inhibition, the cell is directed towards programmed cell death. This finding contributes to the understanding of the SAC not just as a temporary brake but as a crucial integrator of signals that can lead to the elimination of cells with compromised mitotic integrity. The use of this compound as a research tool allows for the temporal dissection of Plk1-dependent events and their influence on the SAC, offering a clearer picture of the checkpoint's operational framework.

Insights into Kinase-Dependent Regulation of Cell Division

Research into this compound has provided profound insights into the kinase-dependent regulation of cell division, with a primary focus on the role of Plk1. Plk1 is frequently overexpressed in a wide array of human cancers, correlating with poor prognosis and making it a compelling target for anti-cancer therapies. ascopubs.org this compound, as an orally bioavailable and selective Plk1 inhibitor, has been instrumental in validating this therapeutic strategy. cancer.govascopubs.org

The ability of this compound to induce G2/M arrest and subsequent apoptosis specifically in tumor cells demonstrates the critical dependence of cancer cells on Plk1 for their proliferation and survival. cancer.gov In contrast, its effect on normal cells is a reversible cell cycle arrest at the G1 and G2 phases without inducing apoptosis, suggesting a potential therapeutic window. cancer.gov This differential response provides valuable insights into the distinct cell cycle control mechanisms in normal versus cancerous cells and the therapeutic exploitability of these differences.

Clinical investigations of this compound have further illuminated the role of Plk1 in human physiology. The observation of reversible hematotoxicity, particularly neutropenia, as a primary side effect in a Phase I clinical trial is considered a mechanism-based effect of Plk1 inhibition. ascopubs.orgnih.govaprea.com This finding not only highlights the importance of Plk1 in the division of hematopoietic progenitor cells but also establishes neutropenia as a potential pharmacodynamic marker for assessing the biological activity of Plk1 inhibitors in patients. ascopubs.org Although further clinical development of this compound was not pursued, the data generated from its trials have been invaluable for the broader field of oncology, informing the development of other mitotic kinase inhibitors and contributing to our understanding of kinase-driven cell cycle regulation in a clinical context. nih.gov

Interactive Data Table: Key Findings from this compound Research

FeatureDescriptionReference
Target Polo-like kinase 1 (Plk1) cancer.govascopubs.orgpatsnap.com
Mechanism of Action Selective, non-ATP competitive inhibition of Plk1 cancer.gov
Effect on Tumor Cells Induces G2/M arrest followed by apoptosis cancer.gov
Effect on Normal Cells Causes reversible cell arrest at G1 and G2 without apoptosis cancer.gov
Clinical Trial Phase Completed Phase I for advanced solid tumors nih.gov
Observed On-Target Effect Reversible hematotoxicity (neutropenia) ascopubs.orgnih.gov

Q & A

Q. What were the primary efficacy outcomes of MK-1496 in phase I clinical trials?

this compound demonstrated partial responses (PRs) in 11.8% of patients (2/17) with advanced solid tumors, specifically in parotid gland carcinoma and small-cell lung cancer. The maximum tolerated dose (MTD) was established at 80 mg/m², with reversible hematotoxicity (e.g., neutropenia) as the primary dose-limiting adverse event. Despite these results, no further clinical development has been pursued .

Q. What experimental models have been used to evaluate this compound's antitumor activity?

this compound was tested in human phase I trials involving patients with advanced solid tumors, though detailed preclinical models (e.g., xenografts or cell lines) are not extensively documented in publicly available literature. Researchers should consult clinical trial records (NCT00880568) for patient inclusion criteria and tumor types studied .

Q. What safety considerations are critical when designing experiments involving this compound?

Hematological toxicity, particularly neutropenia, was the most significant adverse event. Researchers should implement frequent complete blood count (CBC) monitoring and define dose-reduction protocols based on phase I toxicity thresholds. Preclinical studies should prioritize in vivo models to assess hematological side effects .

Advanced Research Questions

Q. How can researchers address the limited sample size in this compound's phase I trial when interpreting efficacy data?

To mitigate small-sample limitations:

  • Use statistical methods like bootstrapping to estimate confidence intervals for response rates.
  • Conduct power analyses to determine optimal cohort sizes for future studies.
  • Compare results with similar Plk1 inhibitors (e.g., BI 2536, TAK-960) to contextualize efficacy signals. Cross-referencing preclinical data from patient-derived xenografts (PDXs) may validate findings .

Q. What methodological approaches are recommended to explore this compound's potential beyond halted clinical development?

  • Combination Therapy: Test this compound with synergistic agents (e.g., taxanes or PARP inhibitors) to enhance efficacy.
  • Biomarker-Driven Trials: Stratify patients using Plk1 expression levels or genetic markers predictive of response.
  • Mechanistic Studies: Employ phosphoproteomics to identify resistance pathways in non-responders. Leverage existing pharmacokinetic data to optimize dosing .

Q. How should contradictory efficacy data between this compound and other Plk1 inhibitors be analyzed?

  • Perform a meta-analysis adjusting for variables like tumor type, dosing schedules, and patient demographics.
  • Use in vitro dose-response assays to compare this compound’s Plk1 inhibition potency against inhibitors like BI 2536.
  • Evaluate molecular heterogeneity (e.g., TP53 mutations) across studies to explain differential outcomes .

Q. What strategies can mitigate biased efficacy assessments in single-arm this compound trials?

  • Incorporate historical control data matched by tumor stage and subtype.
  • Apply RECIST 1.1 criteria consistently and blind outcome assessors to treatment cycles.
  • Conduct sensitivity analyses to account for potential confounding factors (e.g., spontaneous regression) .

Data Analysis and Interpretation

Q. How can researchers assess the clinical significance of this compound's low response rate (11.8%)?

  • Compare the response rate to historical data from similar phase I trials for Plk1 inhibitors.
  • Evaluate biological plausibility by correlating Plk1 inhibition levels with tumor regression in preclinical models.
  • Use Bayesian statistics to estimate the probability of achieving higher responses in expanded cohorts .

Q. What methodologies are recommended to address the absence of long-term follow-up data in this compound studies?

  • Propose surrogate endpoints (e.g., progression-free survival at 6 months) based on preclinical pharmacokinetic profiles.
  • Conduct retrospective analyses of related compounds to infer potential long-term toxicity or efficacy trends .

Experimental Design and Reproducibility

Q. How can researchers ensure reproducibility when replicating this compound's phase I trial outcomes?

  • Publish detailed protocols for dosing, toxicity monitoring, and response assessment in supplementary materials.
  • Adhere to CONSORT guidelines for clinical trial reporting and provide raw datasets for independent validation .

Q. What steps should be taken to optimize this compound's dosing schedule in preclinical models?

  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to simulate human exposure levels in animal models.
  • Test fractionated dosing regimens to reduce hematotoxicity while maintaining target inhibition .

Research Gaps and Future Directions

What unresolved questions remain about this compound's mechanism of action?

  • Determine whether this compound selectively targets Plk1 isoforms or exhibits off-target effects.
  • Investigate its impact on mitotic checkpoint signaling using live-cell imaging in resistant tumors .

Q. How can researchers leverage discontinued this compound data to inform new drug development?

  • Perform structure-activity relationship (SAR) studies to modify this compound’s scaffold for improved safety.
  • Explore drug repurposing opportunities in Plk1-overexpressing cancers identified via genomic databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.